N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide

Catalog No.
S2880694
CAS No.
375832-33-0
M.F
C24H20N4O2S
M. Wt
428.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyra...

CAS Number

375832-33-0

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)phenothiazine-10-carboxamide

Molecular Formula

C24H20N4O2S

Molecular Weight

428.51

InChI

InChI=1S/C24H20N4O2S/c1-16-22(23(29)28(26(16)2)17-10-4-3-5-11-17)25-24(30)27-18-12-6-8-14-20(18)31-21-15-9-7-13-19(21)27/h3-15H,1-2H3,(H,25,30)

InChI Key

VAKJGPUXLIMSFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

solubility

not available

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide is a complex organic compound characterized by its unique structural features. It consists of a phenothiazine core linked to a pyrazole moiety through an amide bond. The molecular formula is C₁₈H₁₈N₄O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms in addition to carbon and hydrogen. The compound exhibits a dihedral angle of approximately 50° between the pyrazole and phenyl rings, which influences its steric and electronic properties .

The chemical reactivity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide is primarily attributed to the functional groups present in its structure. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the pyrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

This compound has shown promising biological activities, particularly in pharmacological applications. Studies indicate that it may exhibit anti-inflammatory and analgesic properties. The presence of both the phenothiazine and pyrazole moieties suggests potential interactions with various biological targets, including receptors and enzymes involved in pain and inflammation pathways .

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting from appropriate aldehydes or ketones, the pyrazole ring can be constructed through condensation reactions.
  • Coupling with Phenothiazine: The synthesized pyrazole derivative is then reacted with phenothiazine derivatives under controlled conditions to form the desired amide linkage.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide has potential applications in medicinal chemistry as a lead compound for developing new analgesics or anti-inflammatory agents. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

Interaction studies have suggested that this compound may exhibit synergistic effects when combined with other therapeutic agents. For instance, it may enhance the efficacy of non-steroidal anti-inflammatory drugs through complementary mechanisms of action. In vitro studies have demonstrated its ability to modulate inflammatory pathways, indicating potential for combination therapies .

Several compounds share structural similarities with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide. Below are some notable examples:

Compound NameStructural FeaturesBiological ActivityUniqueness
PhenothiazineCore structure similarAntipsychotic effectsLacks pyrazole moiety
Pyrazolone DerivativesContains pyrazole ringAnalgesic propertiesNo phenothiazine core
N-(Substituted Phenyl) PyrazolesVariations in substituentsVariable biological activitiesDifferent substituents alter activity

This compound's unique combination of both phenothiazine and pyrazole structures distinguishes it from others, potentially enhancing its therapeutic profile.

XLogP3

4.6

Dates

Last modified: 07-23-2023

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